molecular formula C13H10N2O2S2 B12112835 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine

6-(Phenylsulfonyl)benzo[d]thiazol-2-amine

Cat. No.: B12112835
M. Wt: 290.4 g/mol
InChI Key: UJTUZXYQKZGCJE-UHFFFAOYSA-N
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Description

6-(Phenylsulfonyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C13H10N2O2S2 It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with phenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylsulfonyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Phenylsulfonyl)benzo[d]thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound of 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine, known for its diverse biological activities.

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Phenylsulfonyl Chloride: A reagent used in the synthesis of sulfonyl derivatives.

Uniqueness

This compound is unique due to the presence of both the benzothiazole and phenylsulfonyl groups in its structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler benzothiazole derivatives .

Properties

Molecular Formula

C13H10N2O2S2

Molecular Weight

290.4 g/mol

IUPAC Name

6-(benzenesulfonyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H10N2O2S2/c14-13-15-11-7-6-10(8-12(11)18-13)19(16,17)9-4-2-1-3-5-9/h1-8H,(H2,14,15)

InChI Key

UJTUZXYQKZGCJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

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